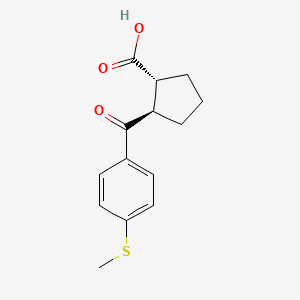

trans-2-(4-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid

CAS No.:

Cat. No.: VC13456717

Molecular Formula: C14H16O3S

Molecular Weight: 264.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H16O3S |

|---|---|

| Molecular Weight | 264.34 g/mol |

| IUPAC Name | (1R,2R)-2-(4-methylsulfanylbenzoyl)cyclopentane-1-carboxylic acid |

| Standard InChI | InChI=1S/C14H16O3S/c1-18-10-7-5-9(6-8-10)13(15)11-3-2-4-12(11)14(16)17/h5-8,11-12H,2-4H2,1H3,(H,16,17)/t11-,12-/m1/s1 |

| Standard InChI Key | XRZNUKRLXZYVMT-VXGBXAGGSA-N |

| Isomeric SMILES | CSC1=CC=C(C=C1)C(=O)[C@@H]2CCC[C@H]2C(=O)O |

| SMILES | CSC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O |

| Canonical SMILES | CSC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O |

Introduction

Chemical Structure and Physical Properties

The compound’s structure comprises a cyclopentane backbone with two key substituents:

-

Carboxylic acid group at position 1, enabling hydrogen bonding and ionic interactions.

-

4-Thiomethylbenzoyl group at position 2, introducing aromaticity and sulfur-mediated reactivity.

Table 1: Physical and Chemical Properties

The trans configuration is critical for its biological activity, as stereochemistry influences binding affinity to targets like aldose reductase (AKR1C1/3) .

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step strategies to achieve regioselectivity and stereocontrol:

-

Cyclopentane Ring Formation: Diels-Alder reactions or cyclization of γ-keto acids.

-

Benzoylation: Friedel-Crafts acylation using 4-thiomethylbenzoyl chloride under Lewis acid catalysis (e.g., AlCl).

-

Stereochemical Control: Chiral auxiliaries or asymmetric catalysis (e.g., phosphazene bases) to enforce trans configuration .

Example Protocol:

-

React cyclopentanecarboxylic acid with 4-thiomethylbenzoyl chloride in anhydrous dichloromethane at 0°C.

-

Purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate the trans isomer .

Industrial-Scale Production

-

Continuous Flow Reactors: Enhance yield (up to 78%) and reduce reaction time.

-

Automated Purification: Simulated moving bed (SMB) chromatography for enantiomeric purity ≥98% .

Chemical Reactivity and Modifications

The compound undergoes diverse reactions:

-

Oxidation: Thiomethyl () oxidizes to sulfoxide () or sulfone () using or .

-

Esterification: Carboxylic acid reacts with alcohols (e.g., methanol) under acidic conditions to form esters.

-

Amidation: Coupling with amines via EDC/HOBt to generate bioactive analogues .

Key Derivative:

Applications in Drug Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume